3-Oxo-2-phenylprop-2-enoyl chloride
CAS No.: 17118-70-6
Cat. No.: VC21071000
Molecular Formula: C9H5ClO2
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17118-70-6 |
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Molecular Formula | C9H5ClO2 |
Molecular Weight | 180.59 g/mol |
Standard InChI | InChI=1S/C9H5ClO2/c10-9(12)8(6-11)7-4-2-1-3-5-7/h1-5H |
Standard InChI Key | ZEHCNHDIBSTCCY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=C=O)C(=O)Cl |
Canonical SMILES | C1=CC=C(C=C1)C(=C=O)C(=O)Cl |
Introduction
Chemical Structure and Properties
3-Oxo-2-phenylprop-2-enoyl chloride (C9H5ClO2) is an organic compound with a molecular weight of 180.59 g/mol. The compound features a phenyl group attached to a carbon-carbon double bond, which is further connected to a carbonyl chloride group (acyl chloride) and a ketone functionality. This combination of structural features contributes to its high reactivity and versatility in organic synthesis.
Structural Characteristics
The structure of 3-Oxo-2-phenylprop-2-enoyl chloride can be described as having three key functional components:
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A phenyl ring that provides aromatic character and potential for π-π interactions
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An α,β-unsaturated system that can participate in conjugate addition reactions
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An acyl chloride group that is highly reactive towards nucleophiles
This unique arrangement of functional groups creates a compound with multiple reactive sites, allowing it to participate in diverse chemical transformations. The conjugated system extends from the phenyl ring through the carbon-carbon double bond to both carbonyl groups, resulting in a delocalized electron system that influences its chemical behavior and reactivity patterns.
Physical Properties
3-Oxo-2-phenylprop-2-enoyl chloride typically appears as a crystalline solid at room temperature. While complete experimental data is limited in the available literature, this compound, like other acyl chlorides, is expected to be sensitive to moisture and undergo hydrolysis when exposed to water. The presence of the phenyl group contributes to its relatively high boiling point compared to simpler acyl chlorides, while the conjugated system influences its spectroscopic properties, including UV-visible absorption characteristics.
Synthesis Methods
The synthesis of 3-Oxo-2-phenylprop-2-enoyl chloride can be accomplished through several synthetic routes, with the most common method involving the chlorination of the corresponding carboxylic acid.
Common Synthetic Routes
A prevalent method for synthesizing 3-Oxo-2-phenylprop-2-enoyl chloride involves the reaction of 3-oxo-2-phenylpropanoic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction proceeds via the following general equation:
C9H8O3 + SOCl2 → C9H5ClO2 + SO2 + HCl
In this transformation, thionyl chloride serves as the chlorinating agent, converting the carboxylic acid group into an acyl chloride while generating sulfur dioxide and hydrogen chloride as byproducts. This approach is favored for its relatively straightforward procedure and good yields, making it suitable for both laboratory-scale synthesis and larger-scale preparations.
Alternative Synthesis Methods
Alternative approaches to synthesizing 3-Oxo-2-phenylprop-2-enoyl chloride may involve the use of other chlorinating agents such as phosphorus pentachloride (PCl5) or oxalyl chloride ((COCl)2). These reagents offer different reaction conditions and may be preferred in certain situations where thionyl chloride is incompatible with other functional groups present in more complex starting materials. Additionally, the compound can potentially be synthesized through the chlorination of 2-phenylmalonoyl dichloride, which serves as a precursor in some synthetic pathways .
Chemical Reactivity
3-Oxo-2-phenylprop-2-enoyl chloride exhibits a rich chemistry due to its multiple reactive functional groups, particularly the highly electrophilic acyl chloride moiety.
Types of Reactions
The compound participates in various reaction types, with nucleophilic substitution being among the most characteristic. The acyl chloride group readily reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioester derivatives, respectively. The α,β-unsaturated system also allows for conjugate addition reactions, where nucleophiles can attack the β-carbon, leading to the formation of diverse addition products.
Another significant reaction type is hydrolysis. In the presence of water or moisture, 3-Oxo-2-phenylprop-2-enoyl chloride undergoes hydrolysis to form 3-oxo-2-phenylpropanoic acid and hydrochloric acid. This sensitivity to water necessitates careful handling and storage of the compound, typically under anhydrous conditions.
Reaction Mechanisms
The reactions of 3-Oxo-2-phenylprop-2-enoyl chloride typically follow established mechanisms for acyl chlorides. For nucleophilic substitution at the carbonyl carbon, the mechanism involves:
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Nucleophilic attack at the carbonyl carbon
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Formation of a tetrahedral intermediate
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Elimination of the chloride leaving group
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Formation of the substitution product
For conjugate addition reactions, nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system, followed by protonation to give the addition product. These mechanisms are influenced by the electronic effects of the phenyl group and the additional ketone functionality, which can modulate the electrophilicity of different sites within the molecule.
Applications in Scientific Research
3-Oxo-2-phenylprop-2-enoyl chloride serves as a valuable building block in organic synthesis, finding applications across various scientific disciplines.
Organic Synthesis Applications
In organic chemistry, this compound functions as a versatile intermediate for the preparation of more complex structures. Its ability to form amides, esters, and other derivatives makes it useful in constructing molecules with specific functional group patterns. For example, it has been used in the synthesis of heterocyclic compounds through reactions with appropriate nucleophiles .
One notable application involves the reaction of 3-oxo-2-phenylprop-2-enoyl chloride (generated in situ from 2-phenylmalonoyl dichloride) with 1H-indazoles to produce betaine structures . This reaction demonstrates the compound's utility in constructing complex heterocyclic systems, which are prevalent in pharmaceutical compounds and other biologically active molecules.
Pharmaceutical Research
The reactivity profile of 3-Oxo-2-phenylprop-2-enoyl chloride makes it valuable in pharmaceutical research for creating libraries of compounds with potential biological activities. Derivatives of this compound have been investigated for their potential in drug development, particularly in the context of anticancer, anti-inflammatory, and antimicrobial applications.
Biological Activity
Research has indicated that 3-Oxo-2-phenylprop-2-enoyl chloride and its derivatives exhibit promising biological activities that may have therapeutic potential.
Anticancer Properties
Studies have reported that 3-Oxo-2-phenylprop-2-enoyl chloride exhibits antiproliferative activity against several cancer cell lines. The mechanism of this activity likely involves the compound's ability to react with nucleophilic sites on proteins and enzymes involved in cancer cell proliferation, potentially inhibiting their function and leading to antiproliferative effects.
While the direct application of the acyl chloride itself may be limited due to its high reactivity, derivatives and analogs based on its structure have shown promising activities. These compounds may function through various mechanisms, including inhibition of specific enzymes, disruption of signaling pathways, or modification of cellular proteins essential for cancer cell survival and proliferation.
Other Biological Effects
Beyond anticancer activity, derivatives of 3-Oxo-2-phenylprop-2-enoyl chloride have demonstrated other biological effects, including anti-inflammatory and analgesic properties. These activities may be related to the compound's ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
Understanding the similarities and differences between 3-Oxo-2-phenylprop-2-enoyl chloride and related compounds provides insights into its unique chemical properties and applications.
Structural Analogs
Several compounds share structural similarities with 3-Oxo-2-phenylprop-2-enoyl chloride, including:
Compound | Molecular Formula | Key Structural Difference |
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3-Phenylprop-2-enoyl chloride | C9H7ClO | Lacks the oxo group at position 3 |
3-Oxo-2-phenylpropanoic acid | C9H8O3 | Has a carboxylic acid group instead of acyl chloride |
3-Oxo-3-phenylpropanenitrile | C9H7NO | Has a nitrile group instead of acyl chloride |
Benzoyl chloride | C7H5ClO | Lacks the extended conjugated system |
Each of these structural variations leads to distinct reactivity patterns and applications. For instance, 3-Phenylprop-2-enoyl chloride (also known as cinnamoyl chloride) lacks the additional ketone group, resulting in different electronic properties and reactivity patterns .
Functional Differences
The presence of the additional ketone group in 3-Oxo-2-phenylprop-2-enoyl chloride creates important functional differences compared to simpler acyl chlorides:
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Enhanced electrophilicity at multiple sites, allowing for more complex reaction patterns
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Additional possibilities for hydrogen bonding and coordination in biological systems
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Modified electronic distribution affecting the reactivity of the acyl chloride group
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Different physical properties including solubility and stability
These functional differences expand the potential applications of 3-Oxo-2-phenylprop-2-enoyl chloride beyond those of simpler acyl chlorides, particularly in contexts requiring specific electronic properties or multiple reactive sites.
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